molecular formula C16H21NO7 B11495607 N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B11495607
M. Wt: 339.34 g/mol
InChI Key: OVHOAEHEUDCBPZ-UHFFFAOYSA-N
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Description

This compound is a glycoside derivative featuring an oxane (pyranose) ring substituted with a 4-acetylphenoxy group at position 2, hydroxyl groups at positions 4 and 5, and a hydroxymethyl group at position 6. The acetamide moiety is attached to the oxan-3-yl position. Its IUPAC name is N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-3-yl]acetamide, and it is structurally related to chitin derivatives and synthetic glycosides . It serves as a metabolite and enzyme substrate, particularly in studies involving glycosidases, due to its chromogenic 4-methylumbelliferyl (4-MU) group, which enables fluorescence-based detection .

Properties

Molecular Formula

C16H21NO7

Molecular Weight

339.34 g/mol

IUPAC Name

N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H21NO7/c1-8(19)10-3-5-11(6-4-10)23-16-13(17-9(2)20)15(22)14(21)12(7-18)24-16/h3-6,12-16,18,21-22H,7H2,1-2H3,(H,17,20)

InChI Key

OVHOAEHEUDCBPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps. One common method starts with the acetylation of phenol to form 4-acetylphenol. This intermediate is then reacted with a suitable glycosyl donor to introduce the oxane ring. The final step involves the acylation of the glycosylated intermediate with acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific hydroxyl group oxidized.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetylphenoxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents at the oxane ring’s position 2. These variations significantly influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name & Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties & Applications References
N-[2-(4-acetylphenoxy)-...]acetamide (Target) C₂₀H₂₃NO₈ 405.40 Fluorescent substrate for glycosidases; used in enzymatic assays due to 4-MU group.
N-[2-(4-chlorophenoxy)-...]acetamide C₁₄H₁₈ClNO₆ 331.75 Screening compound for drug discovery; enhanced polarity due to Cl substituent.
N-[2-(4-nitrophenoxy)-...]acetamide C₁₄H₁₇N₂O₈ 341.30 Chromogenic substrate for β-galactosidase; nitro group increases electrophilicity.
N-[2-butoxy-...]acetamide C₁₃H₂₅NO₆ 291.34 Lipophilic derivative; potential use in surfactant studies or membrane permeability assays.
N-[2-dodecyloxy-...]acetamide C₂₆H₄₉NO₆ 471.67 Highly hydrophobic; studied for lipid interactions or as a surfactant.
N-[2-(dimethylarsanylsulfanyl)-...]acetamide C₁₁H₂₀AsNO₅S 361.25 Contains arsenic; toxicological relevance but limited biomedical application.

Key Findings from Research

Substituent Effects on Solubility: The 4-chlorophenoxy analog exhibits higher aqueous solubility (logP ~1.2) compared to the acetylphenoxy derivative (logP ~0.8) due to the electron-withdrawing Cl group . The dodecyloxy derivative is nearly insoluble in water (logP >4), making it suitable for lipid bilayer studies .

Enzymatic Activity: The target compound’s 4-MU group releases fluorescent 4-methylumbelliferone upon glycosidase cleavage, enabling real-time enzyme activity monitoring . The 4-nitrophenoxy analog releases yellow 4-nitrophenol, allowing spectrophotometric detection at 405 nm .

Toxicity Profile :

  • The dimethylarsanylsulfanyl derivative exhibits acute toxicity (LD₅₀ <50 mg/kg in rodents) due to arsenic, limiting its therapeutic use .

Synthetic Accessibility: Butyloxy and dodecyloxy derivatives are synthesized via nucleophilic substitution, while nitro/acetylphenoxy analogs require coupling with activated aryl halides .

Biological Activity

N-[2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and therapeutic implications based on available literature.

The molecular formula of this compound is C16H21NO7C_{16}H_{21}NO_7, with a molecular weight of approximately 339.34 g/mol. The compound features multiple hydroxyl groups and an acetyl group, which may contribute to its biological activity by enhancing solubility and reactivity.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzopsoralens can inhibit the activity of topoisomerase II, leading to reduced cell proliferation in mammalian cells . This mechanism suggests that this compound may also possess similar properties.

The proposed mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair. By interfering with topoisomerase activity, the compound may induce DNA damage that triggers apoptotic pathways in cancer cells . Additionally, the presence of hydroxymethyl groups could enhance interactions with cellular targets.

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

  • Cell Line Studies : In vitro studies demonstrated that derivatives with similar hydroxyl configurations showed marked antiproliferative effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
  • In Vivo Models : Animal studies have suggested that administration of similar compounds resulted in significant tumor size reduction in xenograft models, highlighting their potential as therapeutic agents .

Data Table: Biological Activity Summary

Activity Cell Type IC50 (µM) Mechanism
AntiproliferativeMCF-7 (Breast Cancer)15.0Topoisomerase II inhibition
CytotoxicityHeLa (Cervical Cancer)20.5Induction of apoptosis
Anti-inflammatoryRAW 264.7 (Macrophages)25.0NF-kB pathway inhibition

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